molecular formula C6H13I B2879608 1-Iodo-2-ethylbutane CAS No. 24346-54-1

1-Iodo-2-ethylbutane

Cat. No.: B2879608
CAS No.: 24346-54-1
M. Wt: 212.074
InChI Key: FQQKJFCXOKMBTA-UHFFFAOYSA-N
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Description

1-Iodo-2-ethylbutane is an organic compound with the molecular formula C6H13I It is a type of alkyl halide where an iodine atom is bonded to a carbon atom within an ethylbutane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-ethylbutane can be synthesized through the halogenation of 2-ethylbutane. One common method involves the reaction of 2-ethylbutane with iodine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the iodine molecule dissociates into iodine radicals that react with the 2-ethylbutane to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the iodination of 2-ethylbutane using iodine monochloride (ICl) in the presence of a catalyst. This method offers better control over the reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-ethylbutane undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions (SN1 and SN2): In these reactions, the iodine atom is replaced by a nucleophile. For example, reacting this compound with sodium hydroxide (NaOH) can yield 2-ethylbutanol.

    Elimination Reactions (E1 and E2): These reactions involve the removal of the iodine atom along with a hydrogen atom, resulting in the formation of alkenes. For instance, treating this compound with a strong base like potassium tert-butoxide can produce 2-ethyl-1-butene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3) are common nucleophiles used in substitution reactions.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) and sodium ethoxide (NaOEt) are typically used in elimination reactions.

Major Products:

    Substitution Reactions: 2-ethylbutanol, 2-ethylbutanenitrile, and 2-ethylbutyl azide.

    Elimination Reactions: 2-ethyl-1-butene and 2-ethyl-2-butene.

Scientific Research Applications

1-Iodo-2-ethylbutane has several applications in scientific research:

    Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds, including alcohols, nitriles, and azides.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.

    Material Science: It is employed in the preparation of specialty polymers and materials with unique properties.

    Biological Studies: It is used in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 1-iodo-2-ethylbutane in chemical reactions involves the cleavage of the carbon-iodine bond. In nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile through either an SN1 or SN2 mechanism. In elimination reactions, the iodine atom and a hydrogen atom are removed, resulting in the formation of a double bond.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The carbon-iodine bond is targeted by nucleophiles, leading to the formation of new carbon-nucleophile bonds.

    Elimination: The base abstracts a proton from the carbon adjacent to the iodine, resulting in the formation of a double bond and the release of the iodine atom.

Comparison with Similar Compounds

1-Iodo-2-ethylbutane can be compared with other alkyl halides such as:

    1-Bromo-2-ethylbutane: Similar in structure but contains a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions due to the stronger carbon-bromine bond.

    1-Chloro-2-ethylbutane: Contains a chlorine atom and is even less reactive than the bromo and iodo analogs due to the even stronger carbon-chlorine bond.

    1-Fluoro-2-ethylbutane: Contains a fluorine atom and is the least reactive among the halides due to the very strong carbon-fluorine bond.

Uniqueness: this compound is unique due to the relatively weak carbon-iodine bond, making it highly reactive in both nucleophilic substitution and elimination reactions. This reactivity makes it a valuable compound in organic synthesis and industrial applications.

Similar Compounds

  • 1-Bromo-2-ethylbutane
  • 1-Chloro-2-ethylbutane
  • 1-Fluoro-2-ethylbutane

Properties

IUPAC Name

3-(iodomethyl)pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13I/c1-3-6(4-2)5-7/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQKJFCXOKMBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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